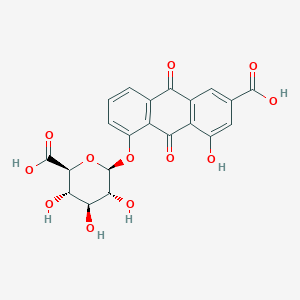

Rhein 8-beta-D-Glucuronide

描述

Rhein 8-beta-D-Glucuronide is a biochemical reagent primarily used in glycobiology research. It is a metabolite of Rhein, an anthraquinone compound found in various medicinal plants such as Rheum palmatum, Cassia tora, and Aloe barbadensis. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

准备方法

Synthetic Routes and Reaction Conditions: Rhein 8-beta-D-Glucuronide is synthesized through the glucuronidation of Rhein. This process involves the conjugation of Rhein with glucuronic acid in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of Rhein .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions: Rhein 8-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Oxidation and Reduction: These reactions can occur in the presence of oxidizing or reducing agents, altering the chemical structure and activity of the compound.

Major Products Formed:

Hydrolysis: Produces Rhein and glucuronic acid.

Oxidation and Reduction: Leads to various oxidized or reduced forms of Rhein, which may have different biological activities.

科学研究应用

Glycobiology

Rhein 8-beta-D-Glucuronide is extensively used in glycobiology to study glycan structures and their biological functions. It serves as a reagent in various enzymatic assays and carbohydrate chemistry studies .

Pharmacological Studies

Numerous studies have highlighted the pharmacological potential of this compound:

- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling, which is crucial in various inflammatory diseases .

- Anticancer Activity: It has been demonstrated to induce apoptosis in cancer cell lines, including liver and breast cancer cells, by promoting reactive oxygen species (ROS) production and activating apoptotic pathways .

- Hepatoprotective Properties: The compound exhibits protective effects on liver cells against oxidative stress and inflammation, making it a candidate for treating liver diseases .

Biochemical Assays

In industrial applications, this compound is utilized in the development of biochemical assays and diagnostic tools due to its ability to interact with various cellular targets .

Case Studies

-

Liver Cancer Treatment:

In vitro studies showed that this compound induces apoptosis in HepG2 liver cancer cells by activating the JNK/Jun/Caspase-3 signaling pathway. The IC50 value for this effect was found to be approximately 77.97 μmol/L . -

Breast Cancer Inhibition:

A study indicated that this compound inhibits proliferation in MCF-7 breast cancer cells by inducing S-phase arrest and activating apoptotic pathways. The IC50 values for different breast cancer cell lines varied, showcasing its potential as a therapeutic agent . -

Anti-inflammatory Mechanism:

Research demonstrated that Rhein derivatives could significantly reduce inflammation markers in animal models of arthritis, highlighting the potential therapeutic applications of this compound in chronic inflammatory conditions .

作用机制

Rhein 8-beta-D-Glucuronide exerts its effects through multiple molecular pathways. It interacts with various cellular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell signaling. The compound’s mechanism of action involves the modulation of these pathways, leading to its observed biological effects .

相似化合物的比较

Rhein-8-O-beta-D-glucopyranoside: Another glucuronide derivative of Rhein with similar biological activities.

Emodin-1-O-glucuronide: A glucuronide derivative of Emodin, another anthraquinone compound with comparable properties.

Uniqueness: Rhein 8-beta-D-Glucuronide is unique due to its specific glucuronidation at the 8-beta position, which influences its biological activity and stability. This distinct structural feature sets it apart from other similar compounds and contributes to its specific applications in research and medicine .

生物活性

Rhein 8-beta-D-glucuronide (R8G) is a glucuronide derivative of rhein, an anthraquinone compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of R8G, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily recognized for its enhanced solubility and bioavailability compared to rhein itself. This compound is synthesized through the glycosylation of rhein with glucuronic acid, often using enzymatic methods involving uridine diphosphate glucuronic acid (UDP-GlcA) as a donor substrate.

Biological Activities

R8G exhibits a range of biological activities, including:

- Anti-cancer Properties : R8G has shown cytotoxic effects against various cancer cell lines, such as hepatocarcinoma. Its mechanism involves inducing apoptosis and inhibiting DNA repair mechanisms .

- Anti-inflammatory Effects : The compound suppresses the production of pro-inflammatory cytokines, including interleukin-1 beta and interleukin-6, contributing to its anti-inflammatory profile .

- Hepatoprotective Effects : R8G helps in reversing non-alcoholic fatty liver disease by lowering liver lipids and inflammation. It reduces the expression of pro-fibrotic signaling pathways, thereby protecting liver cells from damage .

- Nephroprotective Effects : In studies involving human mesangial cells, R8G has been shown to protect against high glucose-induced apoptosis by modulating the TGF-β1/Smad signaling pathway .

The mechanisms through which R8G exerts its biological effects are multifaceted:

- Induction of Apoptosis : R8G promotes apoptosis in cancer cells through various pathways, including ER stress and mitochondrial dysfunction. It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors like Bcl-2 .

- Modulation of Inflammatory Pathways : The compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This action helps in reducing inflammation and associated tissue damage .

- Interaction with Drug Metabolism Enzymes : R8G interacts with uridine diphosphate glucuronosyltransferases (UGTs), influencing drug metabolism and pharmacokinetics. This interaction is vital for understanding potential drug-drug interactions.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism of Action |

|---|---|---|

| Anti-cancer | Cytotoxicity against cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | Suppression of cytokines | Inhibition of NF-kB pathway |

| Hepatoprotective | Reversal of fatty liver disease | Reduction of lipid accumulation |

| Nephroprotective | Protection from high glucose-induced damage | Modulation of TGF-β1/Smad pathway |

Case Study: Protection Against Diabetic Nephropathy

In a study investigating diabetic nephropathy, R8G was found to significantly reduce apoptosis in human mesangial cells exposed to high glucose levels. The treatment restored the expression levels of Bcl-2 while decreasing caspase-3 activity, indicating a protective effect against cellular damage induced by hyperglycemia .

Pharmacokinetics

The pharmacokinetic profile of R8G indicates that it is primarily absorbed in the intestines, with distribution observed in organs such as the liver, kidneys, and lungs. Its enhanced solubility compared to rhein allows for better absorption and bioavailability, making it a promising candidate for therapeutic applications .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIJYIRYSXMDQB-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221055 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70793-10-1 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。